molecular formula C10H11NO2 B14850161 3-Hydroxy-2-isopropoxybenzonitrile

3-Hydroxy-2-isopropoxybenzonitrile

Cat. No.: B14850161
M. Wt: 177.20 g/mol
InChI Key: XUUHHAQMHLGPDO-UHFFFAOYSA-N
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Description

3-Hydroxy-2-isopropoxybenzonitrile is an organic compound that belongs to the class of benzonitriles This compound is characterized by the presence of a hydroxyl group, an isopropoxy group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-isopropoxybenzonitrile typically involves the reaction of 3-hydroxybenzonitrile with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the isopropoxy group.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-isopropoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve the use of alkyl halides and a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of 3-isopropoxybenzonitrile-2-one.

    Reduction: Formation of 3-hydroxy-2-isopropoxybenzylamine.

    Substitution: Formation of various alkoxy-substituted benzonitriles.

Scientific Research Applications

3-Hydroxy-2-isopropoxybenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-isopropoxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl and isopropoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions .

Comparison with Similar Compounds

    3-Hydroxy-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of an isopropoxy group.

    3-Hydroxy-2-ethoxybenzonitrile: Contains an ethoxy group instead of an isopropoxy group.

    3-Hydroxy-2-propoxybenzonitrile: Features a propoxy group instead of an isopropoxy group.

Uniqueness: 3-Hydroxy-2-isopropoxybenzonitrile is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-hydroxy-2-propan-2-yloxybenzonitrile

InChI

InChI=1S/C10H11NO2/c1-7(2)13-10-8(6-11)4-3-5-9(10)12/h3-5,7,12H,1-2H3

InChI Key

XUUHHAQMHLGPDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1O)C#N

Origin of Product

United States

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